ML364

USP2 deubiquitinase selectivity

Reproducibility in USP2 research demands a validated, selective inhibitor-not a generic DUB probe. ML364 directly binds USP2 (Kd=5.2 μM) and triggers cyclin D1 degradation (IC₅₀=0.97 μM) with G1 arrest in HCT116 & Mino models. It also impairs homologous recombination repair. Unlike ML323 or PR-619, ML364 provides target-specific engagement confirmed by microscale thermophoresis. Procure high-purity (≥98%) ML364 with batch-to-batch consistency for oncology, DNA repair, and antiviral studies.

Molecular Formula C24H18F3N3O3S2
Molecular Weight 517.5 g/mol
Cat. No. B609155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML364
SynonymsML364;  ML 364;  ML-364.
Molecular FormulaC24H18F3N3O3S2
Molecular Weight517.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)C(=O)NC3=NC(=CS3)C4=CC=CC=C4
InChIInChI=1S/C24H18F3N3O3S2/c1-15-7-10-18(11-8-15)35(32,33)30-20-13-17(24(25,26)27)9-12-19(20)22(31)29-23-28-21(14-34-23)16-5-3-2-4-6-16/h2-14,30H,1H3,(H,28,29,31)
InChIKeyQZUGMNXETPARLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ML364 USP2 Inhibitor Profile


ML364 is a small molecule inhibitor of ubiquitin-specific peptidase 2 (USP2), a deubiquitinase implicated in cell cycle regulation, DNA repair, and oncogenesis. Identified as a selective USP2 inhibitor from a high-throughput screen and disclosed in patent WO2016134026A1 as compound Example 10G [1], ML364 exhibits an IC₅₀ of 1.1 μM in biochemical assays using internally quenched fluorescent di-ubiquitin substrates and directly binds USP2 with a Kd of 5.2 μM as determined by microscale thermophoresis [2]. The compound induces accelerated degradation of the oncogenic substrate cyclin D1, leading to G1 phase cell cycle arrest and antiproliferative effects in cancer models including colorectal carcinoma and mantle cell lymphoma [2] . ML364 serves as a widely used chemical probe for interrogating USP2-mediated signaling, ubiquitin-proteasome pathway dynamics, and the therapeutic relevance of targeting deubiquitinating enzymes in oncology and beyond .

ML364 Substitution Integrity Risks


Substituting ML364 with generic USP inhibitors, such as ML323 (a USP1-UAF1 complex inhibitor) or P5091 (a USP7 inhibitor), fails to recapitulate the specific biological effects of ML364 due to fundamental differences in target engagement, selectivity profiles, and downstream functional consequences. ML323 potently inhibits USP1-UAF1 with an IC₅₀ of 76 nM but exhibits minimal cross-reactivity with USP2, resulting in distinct cellular responses linked to DNA damage signaling pathways rather than cyclin D1 regulation . Conversely, broad-spectrum DUB inhibitors like PR-619 engage multiple USP family members simultaneously, introducing confounding off-target effects that obscure pathway-specific interpretations [1]. Furthermore, ML364's unique profile as a dual USP2/USP8 inhibitor (USP8 IC₅₀ = 0.95 μM) provides a distinct mechanistic signature that cannot be replicated by single-target USP probes. The quantitative evidence presented below demonstrates that only ML364 offers the validated, target-specific engagement and functional readouts—cyclin D1 degradation, G1 arrest, and impaired homologous recombination repair—that are essential for reproducible research in USP2 biology and oncology models [2].

ML364 Quantitative Differentiation Evidence


Selectivity Profiling vs. USP1 and USP7 Inhibitors

ML364 demonstrates a distinct target selectivity profile compared to other preclinical DUB inhibitors. In standardized biochemical assays, ML364 inhibits USP2 with an IC₅₀ of 1.1 μM [1]. In contrast, ML323 inhibits the USP1-UAF1 complex with an IC₅₀ of 76 nM, exhibiting negligible activity against USP2 [2]. Similarly, P5091 inhibits USP7 with an IC₅₀ of 4.2 μM but does not target USP2 [2]. This differential selectivity is critical, as USP2, USP1, and USP7 regulate distinct cellular processes—cell cycle progression, DNA damage response, and p53/MDM2 signaling, respectively. For researchers investigating USP2-specific pathways, ML364 is the required tool compound; ML323 and P5091 are unsuitable substitutes.

USP2 deubiquitinase selectivity biochemical assay IC50

USP2 Binding Affinity vs. Inactive Analog

Direct target engagement of ML364 with USP2 was quantitatively demonstrated using microscale thermophoresis, yielding a dissociation constant (Kd) of 5.2 μM [1]. A structurally related analog, compound 2, was designed as an inactive control and showed no detectable binding to USP2 under identical experimental conditions [1]. This head-to-head comparison is essential for validating that observed cellular phenotypes are due to specific USP2 inhibition rather than off-target effects. The availability of compound 2 as a matched negative control further enhances the utility of ML364 in rigorous experimental designs.

USP2 binding affinity microscale thermophoresis Kd negative control

Antiproliferative Activity in Cancer Models

ML364 induces a dose-dependent increase in cyclin D1 degradation in HCT116 colorectal carcinoma cells, with a measured IC₅₀ of 0.97 μM . This leads to cell cycle arrest at the G1 phase in both HCT116 and Mino mantle cell lymphoma cells and inhibits proliferation of HCT116 cells with an IC₅₀ of 3.6 μM . In contrast, the structurally related inactive analog compound 2, which fails to bind USP2, shows no significant effect on cyclin D1 levels or cell proliferation in the same cellular models [1]. This direct comparison confirms that the antiproliferative effects of ML364 are specifically due to USP2 inhibition and not general cytotoxicity or off-target activity.

antiproliferative cell cycle arrest cyclin D1 HCT116 Mino

Off-Target Selectivity Profiling

To define its selectivity window, ML364 was profiled against a panel of related proteases and kinases. It showed no inhibitory activity against caspase-6, caspase-7, MMP-1, MMP-9, or USP15, nor against 102 kinases in a panel including cell cycle regulators . However, it does inhibit USP8, a closely related deubiquitinase, with an IC₅₀ of 0.95 μM . This selectivity profile, while showing some cross-reactivity with USP8, provides a well-defined and documented context for interpreting experimental results. Researchers can account for potential USP8-mediated effects, which is preferable to using a less-characterized inhibitor with unknown off-target liabilities.

selectivity off-target protease panel kinase panel USP8

In Vivo Antiviral Activity in SARS-CoV-2 Model

ML364 has demonstrated in vivo pharmacodynamic activity beyond oncology applications. In a human ACE2 transgenic mouse model, treatment with ML364 resulted in a significant reduction in viral load and amelioration of lung inflammation following infection with SARS-CoV-2 [1]. This activity is attributed to USP2 inhibition leading to reduced ACE2 protein abundance [1]. While follow-up optimization improved upon ML364's pharmacokinetic properties [1], this study provides direct evidence of ML364's ability to engage its target and produce a measurable biological effect in a whole-animal model, which is a differentiating factor compared to many tool compounds that lack in vivo validation.

in vivo SARS-CoV-2 ACE2 viral load pharmacodynamics

ML364 Application Scenarios


USP2 Target Validation in Cyclin D1-Driven Cancers

In models of colorectal cancer (HCT116) or mantle cell lymphoma (Mino), where cyclin D1 is a known oncogenic driver, ML364 provides a direct and validated tool to interrogate USP2 dependency [1]. Its ability to induce cyclin D1 degradation (IC₅₀ = 0.97 μM) and subsequent G1 arrest makes it ideal for establishing proof-of-concept that USP2 inhibition can suppress tumor cell growth. The availability of the inactive analog compound 2 as a negative control [1] further strengthens experimental conclusions regarding target specificity.

USP2-Mediated DNA Repair Mechanisms

ML364's documented effect on homologous recombination (HR)-mediated DNA repair [1] positions it as a key tool for researchers studying the intersection of the ubiquitin-proteasome system and genomic stability. In cellular models using DR-GFP reporter assays, ML364 decreases HR efficiency , providing a specific chemical probe to dissect USP2's role in this pathway. This application is particularly relevant for studies exploring synthetic lethality or combination therapies with DNA-damaging agents.

Benchmark for USP2 Inhibitor Development

As the prototypical and most widely cited USP2 inhibitor [1], ML364 serves as an essential reference standard for medicinal chemistry efforts. Multiple studies have used ML364 as a starting point for structure-activity relationship (SAR) campaigns, aiming to improve upon its potency, selectivity, or pharmacokinetic properties [2]. Procuring a high-purity, well-characterized sample of ML364 is a prerequisite for any laboratory seeking to develop or evaluate novel USP2-targeting compounds.

Host-Directed Antiviral via ACE2 Stability

For research into host-directed antiviral therapies, ML364 offers a unique chemical tool to reduce ACE2 protein levels via USP2 inhibition [1]. Its demonstrated in vivo efficacy in reducing SARS-CoV-2 viral load in a mouse model [1] provides a foundational data set for exploring USP2 as a pan-coronavirus target. While not optimized as a clinical candidate itself, ML364 enables the crucial biological validation required to support further drug discovery efforts in this emerging area.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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